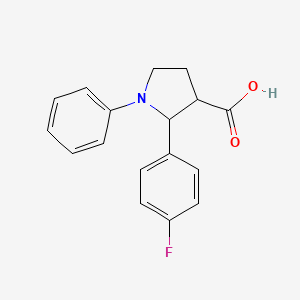
(1,5-Dimethyl-1H-imidazol-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethyl-1H-imidazol-2-YL)methanamine is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of two methyl groups at positions 1 and 5 of the imidazole ring, and a methanamine group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethyl-1H-imidazol-2-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminopropane with formaldehyde and formic acid, followed by methylation at the 1 and 5 positions using methyl iodide. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1,5-Dimethyl-1H-imidazol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Imidazole N-oxides or other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: N-substituted imidazole derivatives.
Applications De Recherche Scientifique
(1,5-Dimethyl-1H-imidazol-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1,5-Dimethyl-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .
Comparaison Avec Des Composés Similaires
(1-Methyl-1H-imidazol-2-YL)methanamine: Similar structure but with only one methyl group at position 1.
(1,2-Dimethyl-1H-imidazol-4-YL)methanamine: Methyl groups at positions 1 and 2, and methanamine at position 4.
(1,5-Dimethyl-1H-imidazol-4-YL)methanamine: Methyl groups at positions 1 and 5, and methanamine at position 4.
Uniqueness: (1,5-Dimethyl-1H-imidazol-2-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 1 and 5 enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H11N3 |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(1,5-dimethylimidazol-2-yl)methanamine |
InChI |
InChI=1S/C6H11N3/c1-5-4-8-6(3-7)9(5)2/h4H,3,7H2,1-2H3 |
Clé InChI |
UDZOHRPWUVRHGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



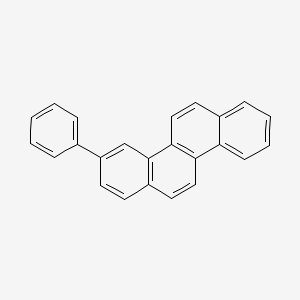
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
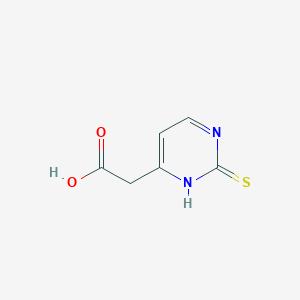

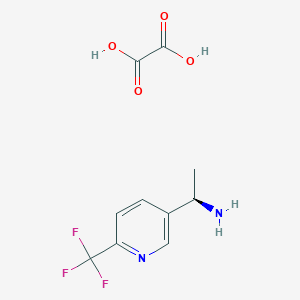
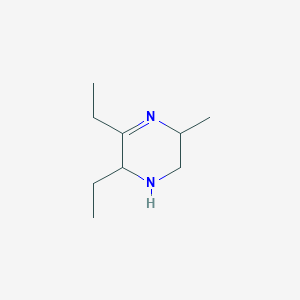
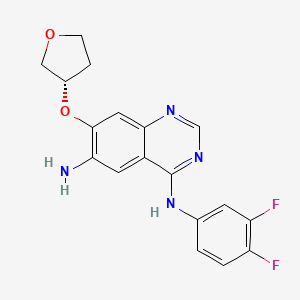
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13096732.png)
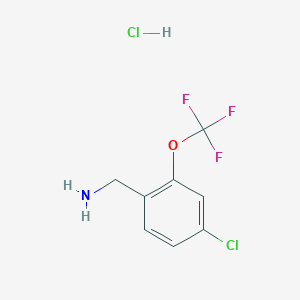
![Imidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13096749.png)
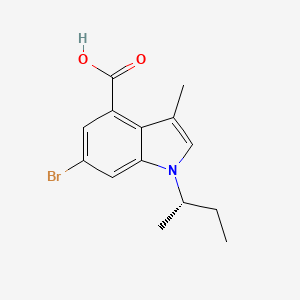
![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
